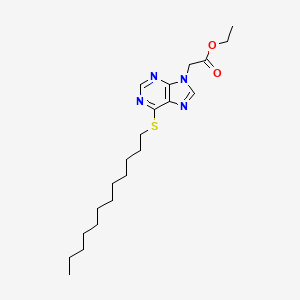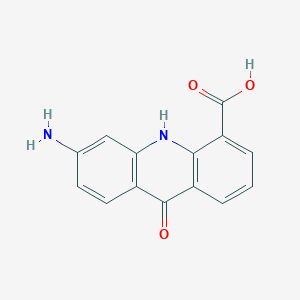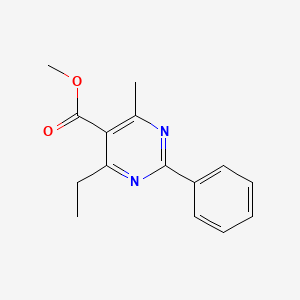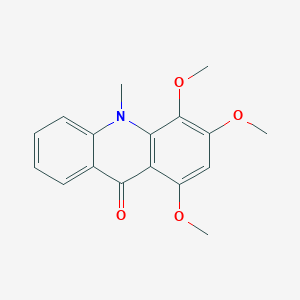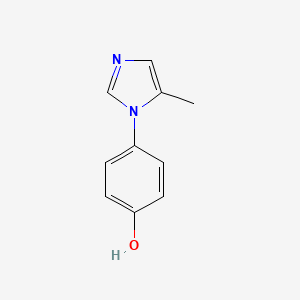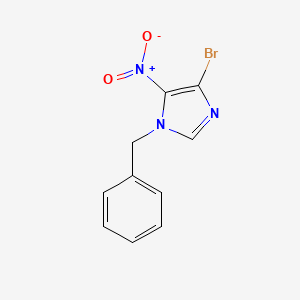
1-Benzyl-4-bromo-5-nitro-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fourth position, and a nitro group at the fifth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-bromo-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzylation: The final step involves the benzylation of the imidazole ring, which can be carried out using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-Benzyl-4-bromo-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include N-bromosuccinimide for bromination, nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-bromo-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-bromo-5-nitro-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and benzyl groups may also contribute to its activity by influencing its binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-bromo-5-nitro-1H-imidazole can be compared with other substituted imidazoles, such as:
1-Benzyl-2,4,5-tribromo-1H-imidazole: This compound has three bromine atoms instead of one, which may affect its reactivity and biological activity.
1-Benzyl-4-chloro-5-nitro-1H-imidazole:
1-Benzyl-4-bromo-5-amino-1H-imidazole: The amino group instead of the nitro group can significantly alter the compound’s properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties and applications.
Propriétés
Numéro CAS |
68019-79-4 |
|---|---|
Formule moléculaire |
C10H8BrN3O2 |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
1-benzyl-4-bromo-5-nitroimidazole |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-10(14(15)16)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
DUWQFSOWDGPTHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


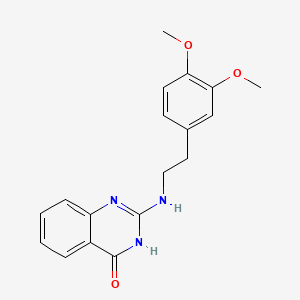
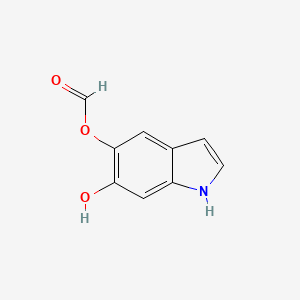

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


